2-甲基烟酰胺

概述

描述

Synthesis Analysis

The synthesis of related nicotinamide derivatives involves various chemical reactions, including palladium-catalyzed cyanation/reduction sequences, methoxylation, esterification, and microwave-induced reactions. For instance, specific derivatives of isonicotinamide were synthesized from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride, achieving overall yields ranging from 17% to 47% through different steps, demonstrating the complexity and efficiency of synthetic routes for nicotinamide derivatives (Gao, Wang, & Zheng, 2017).

Molecular Structure Analysis

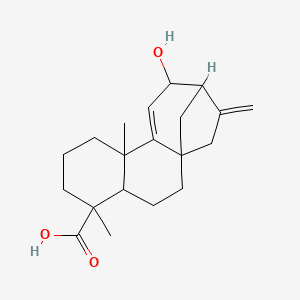

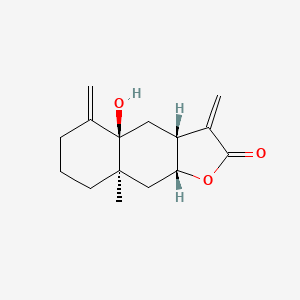

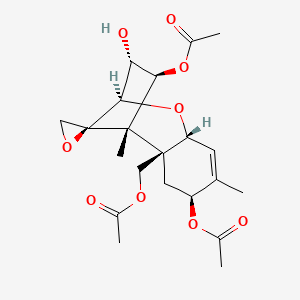

The molecular structure of 2-methylnicotinamide, like its derivatives, is characterized by the presence of a nicotinamide core with various substituents that influence its chemical behavior and biological activity. The structural modifications can significantly affect the compound's interaction with biological molecules and its overall pharmacokinetic and pharmacodynamic profiles.

Chemical Reactions and Properties

Nicotinamide derivatives engage in various chemical reactions, including base-catalyzed ring transformations, which lead to the synthesis of aminonicotinonitriles and diaminopyridines. These reactions illustrate the reactivity of the nicotinamide ring and its potential for generating diverse compounds with different biological activities (Farhanullah, Agarwal, Goel, & Ram, 2003).

科学研究应用

肾移植接受者

2-甲基烟酰胺(也称为 N1-甲基烟酰胺或 N1-MN)在肾移植接受者中进行了研究。 N1-MN 的 24 小时尿排泄物作为烟酸状况的生物标志物,已被证明与肾移植接受者的过早死亡率呈负相关 。 这表明 2-甲基烟酰胺可能被用作评估肾移植接受者健康状况的生物标志物 。

衰老研究

最近的研究表明,提高烟酰胺单核苷酸 (NMN) 的水平,即烟酰胺腺嘌呤二核苷酸 (NAD+) 的前体,可以减轻甚至逆转与年龄相关的疾病 。 2-甲基烟酰胺是 NMN 的代谢产物,因此在这一过程中发挥作用 。

分析应用

N1-甲基烟酰胺碘化物 (NMNI) 与含活性亚甲基的化合物反应生成荧光产物 。 该反应可用于定量测定某些药物,表明 2-甲基烟酰胺在分析化学中的潜在应用 。

NAD+ 代谢

烟酰胺 N-甲基转移酶 (NNMT) 的活性与烟酰胺腺嘌呤二核苷酸 (NAD+) 水平的维持密切相关 。 该酶催化烟酰胺 (NAM) 甲基化为 2-甲基烟酰胺 (MNAM),然后被排出或进一步代谢 。 这表明 2-甲基烟酰胺在 NAD+ 代谢中起着至关重要的作用,而 NAD+ 代谢对于各种关键细胞功能至关重要,包括代谢、DNA 修复、细胞生长和存活 。

作用机制

Target of Action

2-Methylnicotinamide, also known as N-methylnicotinamide, is a metabolite of nicotinamide (vitamin B3) and is primarily targeted by the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . It plays a critical role in the occurrence and development of various cancers .

Mode of Action

The mode of action of 2-Methylnicotinamide involves its interaction with NNMT. NNMT catalyzes the N-methylation of nicotinamide (NAM) to form 1-methylnicotinamide . This reaction takes place during the metabolism of NAD (nicotinamide adenine dinucleotide), with S-adenosyl-L-methionine (SAM) serving as the methyl donor .

Biochemical Pathways

2-Methylnicotinamide is involved in the NAD salvage pathway, which is crucial for maintaining cellular energy metabolism . NAD serves as a coenzyme for hundreds of dehydrogenases in redox reactions, driving energy production during glycolysis, the TCA cycle, and the electron transport chain . Additionally, 2-Methylnicotinamide is hydroxylated to form 2-hydroxy-N-methylnicotinamide (2-HNMN), which degrades into a novel nicotine metabolite 2, 3-dihydroxypyridine (2, 3-DHP) with the formation of carbamic acid .

Pharmacokinetics

It is known that n-methylnicotinamide is excreted in the urine . The plasma terminal half-life for nicotinamide (0.9 h) and NUA (1.3 h) was shorter as compared to NAM (4.3 h) . Urine recovery of nicotinamide and metabolites accounted for 69.5% of the administered dose; only 3.2% was excreted as nicotinamide .

Result of Action

The action of 2-Methylnicotinamide has been associated with various biological effects. It has been found to exhibit antithrombotic , anti-inflammatory , gastroprotective , and vasoprotective properties. It inhibits platelet-dependent thrombosis through a mechanism involving cyclooxygenase-2 and prostacyclin and increases nitric oxide bioavailability in the endothelium .

Action Environment

The action of 2-Methylnicotinamide can be influenced by various environmental factors. For instance, the expression of NNMT and NAM metabolism can vary in different organs and tissues under normal physiological conditions . Furthermore, the effects of 1-MNAM on tumor cells and the tumor microenvironment are important to examine . The development and validation of NNMT inhibitors in tumor therapy is needed .

安全和危害

未来方向

1-Methylnicotinamide, a metabolite of 2-Methylnicotinamide, has been associated with adverse outcomes . Future studies should validate 1-methylnicotinamide as a prognostic biomarker of mortality and renal replacement therapy . There are also potential risks for epigenetic alterations associated with chronic use of 2-Methylnicotinamide at high doses .

生化分析

Biochemical Properties

2-Methylnicotinamide plays a significant role in biochemical reactions, particularly in the context of nicotinamide metabolism. It is involved in the methylation process catalyzed by nicotinamide N-methyltransferase (NNMT), where it is formed from nicotinamide using S-adenosyl-L-methionine (SAM) as the methyl donor . This reaction also produces S-adenosyl-L-homocysteine (SAH). The interaction of 2-Methylnicotinamide with NNMT is crucial for regulating cellular levels of nicotinamide and SAM, which in turn affects various NAD±dependent redox reactions and signaling pathways .

Cellular Effects

2-Methylnicotinamide influences various cellular processes. It has been shown to affect cell metabolism and signaling pathways by altering the levels of nicotinamide and SAM . This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, high levels of NNMT and consequently 2-Methylnicotinamide can lead to changes in the epigenetic state of the cells, affecting tumor progression . Additionally, 2-Methylnicotinamide has been implicated in the regulation of nitric oxide bioavailability in endothelial cells, which can influence vascular function .

Molecular Mechanism

The molecular mechanism of 2-Methylnicotinamide involves its interaction with NNMT, leading to the methylation of nicotinamide. This interaction is crucial for maintaining the balance of nicotinamide and SAM within the cell . The binding of 2-Methylnicotinamide to NNMT results in the production of SAH, which can further influence various metabolic pathways. Additionally, 2-Methylnicotinamide can inhibit platelet-dependent thrombosis through mechanisms involving cyclooxygenase-2 and prostacyclin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylnicotinamide can change over time. Studies have shown that the stability and degradation of 2-Methylnicotinamide can influence its long-term effects on cellular function. For instance, the urinary excretion of 2-Methylnicotinamide and its metabolites can be used as biomarkers for niacin intake and status . Over time, the levels of 2-Methylnicotinamide and its metabolites can provide insights into the compound’s stability and its impact on cellular processes.

Dosage Effects in Animal Models

The effects of 2-Methylnicotinamide vary with different dosages in animal models. At lower doses, 2-Methylnicotinamide can have beneficial effects on cellular metabolism and function. At higher doses, it may exhibit toxic or adverse effects. For example, high doses of 2-Methylnicotinamide can lead to alterations in liver enzyme levels and other metabolic parameters . It is important to determine the threshold effects and safe dosage ranges to avoid potential toxicity.

Metabolic Pathways

2-Methylnicotinamide is involved in several metabolic pathways, primarily through its interaction with NNMT. This enzyme catalyzes the methylation of nicotinamide to form 2-Methylnicotinamide, which can then be further metabolized into other compounds . The metabolic pathways involving 2-Methylnicotinamide are crucial for maintaining cellular NAD+ levels and regulating various metabolic functions .

Transport and Distribution

The transport and distribution of 2-Methylnicotinamide within cells and tissues involve various transporters and binding proteins. For instance, organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) play a role in the cellular uptake and distribution of 2-Methylnicotinamide . These transporters help regulate the localization and accumulation of 2-Methylnicotinamide within specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

2-Methylnicotinamide is localized in various subcellular compartments, including the cytoplasm and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of 2-Methylnicotinamide can be affected by its localization within the cell, as it interacts with different biomolecules in distinct cellular compartments.

属性

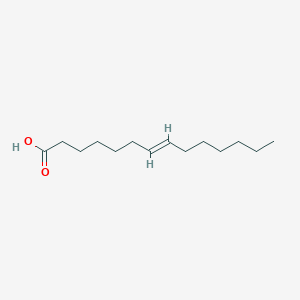

IUPAC Name |

2-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYYVMDEUJQWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482082 | |

| Record name | 2-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

58539-65-4 | |

| Record name | 2-Methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58539-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058539654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLNICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELT7L45NHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

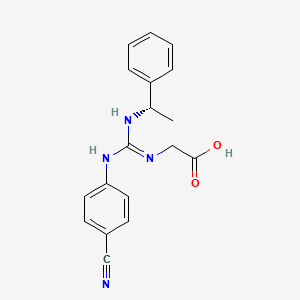

Q1: What is the mechanism of action for 2-methylnicotinamide derivatives as anti-inflammatory agents?

A1: Research suggests that certain derivatives of 2-methylnicotinamide, such as N-(6-chloro-7-methoxy-9H-β-carbolin-8-yl)-2-methylnicotinamide (ML120B), act as potent and selective inhibitors of IκB kinase β (IKKβ). [, , ] IKKβ is a key regulator of the NF-κB pathway, which plays a crucial role in inflammation. By inhibiting IKKβ, these compounds block the activation of NF-κB, thereby reducing the production of inflammatory cytokines and other mediators. [, , ] This mechanism makes them potential therapeutic candidates for inflammatory diseases like rheumatoid arthritis. [, ]

Q2: Beyond anti-inflammatory activity, what other therapeutic potential do 2-methylnicotinamide derivatives show?

A2: Studies indicate that IKKβ inhibition by 2-methylnicotinamide derivatives like ML120B can also influence cellular growth processes. [] Research has shown that ML120B can reduce the phosphorylation of TSC1 (tuberous sclerosis complex 1) by IKKβ in vascular smooth muscle cells. [] This inhibition subsequently affects downstream targets of the mammalian target of rapamycin complex 1 (mTORC1) pathway, ultimately leading to a decrease in protein synthesis. [] This mechanism suggests a potential therapeutic application for these compounds in conditions involving excessive cell growth, such as cardiovascular diseases. []

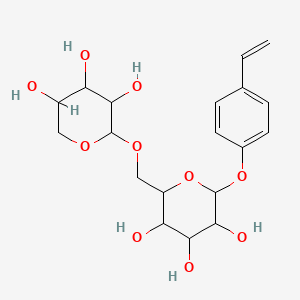

Q3: Have any structural modifications been explored for 2-methylnicotinamide, and how do they impact its activity?

A3: Yes, various structural modifications have been investigated. For example, researchers synthesized methylene-bridged cyclic nucleoside analogs of nicotinamide riboside incorporating the 2-methylnicotinamide moiety. [] Additionally, studies have explored the synthesis and biological activity of arylamides of 2-methylnicotinic acid. [] While the specific impact of these modifications on activity requires further investigation, they represent efforts to explore structure-activity relationships and potentially enhance desired effects. [, ]

Q4: Are there any in vivo studies supporting the therapeutic potential of 2-methylnicotinamide derivatives?

A4: Yes, preclinical studies using a rat model of rheumatoid arthritis demonstrated that oral administration of ML120B effectively reduced joint inflammation and protected against bone and cartilage destruction. [, ] This protective effect was linked to a decrease in NF-κB activity within the arthritic joints. [, ] These findings suggest that IKKβ inhibition by 2-methylnicotinamide derivatives holds promise for treating both the inflammatory and destructive aspects of rheumatoid arthritis. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253765.png)